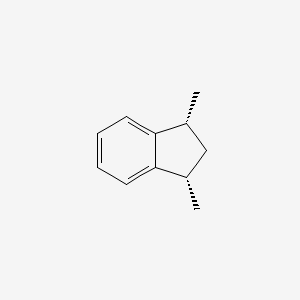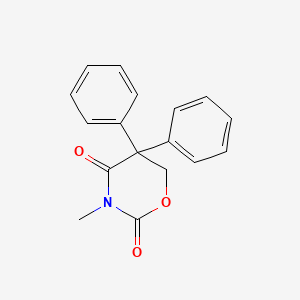
Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride” is a complex organic compound with a unique structure. Let’s break it down:
Hexanoic acid:
2-Butyl-2-(diethylamino): Refers to a butyl group (four carbon atoms) substituted with a diethylamino group (two ethyl groups attached to a nitrogen atom).
2-(4-bromophenyl)hydrazide: Contains a hydrazide functional group (–CONHNH₂) attached to a phenyl ring substituted with a bromine atom.
Monohydrochloride: Indicates that the compound forms a salt with hydrochloric acid (HCl).
Métodos De Preparación
The synthesis of this compound involves several steps. One common method is the Hiyama-Denmark cross-coupling reaction:
- Preparation of 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine (3o):
- Combine 4-(tert-butyl)pyridine with tert-butyl(dimethylsilyl)methyl bromide.
- Use Na₂S₂O₈ as an oxidant and Ir(ppy)₂(dtbbpy)PF₆ as a catalyst.
- The reaction occurs in DMSO/DCE (1:1) under light irradiation.
- Purify the product by silica gel column chromatography.
- Hiyama-Denmark Cross-Coupling:
- React 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine with 2-bromo-4-(tert-butyl)pyridine.
- Employ Pd(Ph₃P)₄ and Ag₂O as catalysts.
- Isolate the desired compound.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the preparation of functional materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds: Other hydrazide derivatives, such as 4,4’-di-tert-butyl-2,2’-bipyridine, exhibit similar reactivity.
Uniqueness: The combination of the hydrazide, bromophenyl, and diethylamino moieties sets this compound apart.
Propiedades
| 174198-11-9 | |
Fórmula molecular |
C20H35BrClN3O |
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
N'-(4-bromophenyl)-2-butyl-2-(diethylamino)hexanehydrazide;hydrochloride |
InChI |
InChI=1S/C20H34BrN3O.ClH/c1-5-9-15-20(16-10-6-2,24(7-3)8-4)19(25)23-22-18-13-11-17(21)12-14-18;/h11-14,22H,5-10,15-16H2,1-4H3,(H,23,25);1H |
Clave InChI |
JILKEXILDGVWAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)Br)N(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





